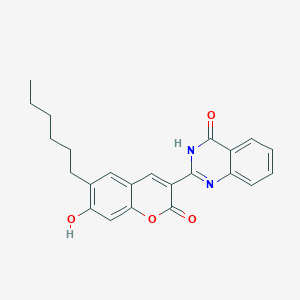
2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one, also known as 6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl-3,4-dihydroquinazolin-4-one, is a novel heterocyclic compound with potential applications in the scientific research field. This compound is a member of the quinazoline class of compounds and is composed of a quinazoline core with a hexyl side chain. It has been the subject of a number of scientific studies due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of inflammatory mediators such as prostaglandins. In addition, it has been investigated for its potential use in the treatment of cancer, with studies showing that it has the ability to inhibit the growth of certain types of cancer cells. Furthermore, it has been studied for its potential use in the treatment of Alzheimer’s disease and other neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one is thought to involve the inhibition of COX-2 activity. This enzyme is involved in the biosynthesis of prostaglandins, which are pro-inflammatory mediators. By inhibiting the activity of this enzyme, the compound is thought to reduce inflammation and thus have a beneficial effect on certain medical conditions.
Biochemical and Physiological Effects
2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one has been studied for its biochemical and physiological effects. Studies have demonstrated that it has anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have neuroprotective effects, with studies showing that it can protect neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one in lab experiments include its low cost, ease of synthesis, and its ability to inhibit the activity of COX-2. The main limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Zukünftige Richtungen
Future research on 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one could focus on developing new synthesis methods that improve its solubility, as well as exploring the potential therapeutic applications of this compound. Additionally, further studies could be conducted to investigate the effects of this compound on other enzymes, as well as its potential for use in the treatment of other diseases and disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and to identify new potential applications.
Synthesemethoden
The synthesis of 2-(2-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-onedroxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one involves the use of a catalytic amount of palladium acetate, an aqueous solution of sodium carbonate, and a reaction solvent of acetonitrile. The reaction is carried out at room temperature and the resulting product is isolated by column chromatography.
Eigenschaften
IUPAC Name |
2-(6-hexyl-7-hydroxy-2-oxochromen-3-yl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-2-3-4-5-8-14-11-15-12-17(23(28)29-20(15)13-19(14)26)21-24-18-10-7-6-9-16(18)22(27)25-21/h6-7,9-13,26H,2-5,8H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPPRZHGCQZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4C(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-chloro-2-methylbenzenesulfonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6463141.png)

![5-(1-methyl-1H-pyrazol-4-yl)-2-{[1-(4-phenyl-1,3-thiazole-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B6463161.png)
![2-{[(2Z)-3-cyano-8-methoxy-2H-chromen-2-ylidene]amino}benzamide](/img/structure/B6463165.png)
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![2-(1H-indol-1-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463182.png)
![2-(1,2-benzoxazol-3-yl)-1-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6463187.png)
![N-cyclopropyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B6463195.png)
![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)
![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)

![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)
![N-[(4-fluorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B6463231.png)
![4-methyl-1-{[1-(naphthalene-1-sulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B6463236.png)